TAAR5 Agonist Potency: N-(Phenanthren-4-YL)acetamide Compared with Reference Agonists
In a functional cAMP accumulation assay using HEK293 cells expressing mouse TAAR5, N-(Phenanthren-4-YL)acetamide exhibited agonist activity with an EC₅₀ > 10,000 nM (pEC₅₀ < 5.0), as measured by BRET after 20 minutes of incubation [1]. This potency is substantially lower than that of the endogenous TAAR5 agonist trimethylamine, which activates the receptor with an EC₅₀ in the low micromolar range, and considerably weaker than the synthetic agonist alpha-NETA, which has demonstrated TAAR5 activation at sub-micromolar concentrations [2]. The 4-isomer thus occupies a distinct potency bracket within the TAAR5 agonist landscape—useful as a low-potency reference ligand or scaffold for optimization, but not interchangeable with more potent TAAR5 tool compounds.
| Evidence Dimension | TAAR5 agonist functional activity (cAMP accumulation, BRET assay) |
|---|---|
| Target Compound Data | EC₅₀ > 10,000 nM (mouse TAAR5, HEK293 cells, 20 min incubation) |
| Comparator Or Baseline | Trimethylamine (endogenous agonist): EC₅₀ ~1–10 µM; Alpha-NETA (synthetic agonist): EC₅₀ < 1 µM |
| Quantified Difference | N-(Phenanthren-4-YL)acetamide is >10-fold less potent than trimethylamine and >100-fold less potent than alpha-NETA |
| Conditions | HEK293 cells expressing mouse TAAR5; cAMP accumulation measured by BRET after 20 min |
Why This Matters
This potency differential defines the compound as a low-affinity TAAR5 agonist suitable for serving as a baseline comparator in SAR campaigns, rather than as a high-potency pharmacological probe, guiding chemists in selecting the appropriate tool for target engagement studies.
- [1] BindingDB. BDBM50227351 / CHEMBL3628706 – Agonist activity at mouse TAAR5. EC₅₀ > 1.00E+4 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227351 View Source
- [2] Aleksandrov, A. A. et al. Identification of TAAR5 Agonist Activity of Alpha-NETA and Its Effect on Mismatch Negativity Amplitude in Awake Rats. 2018. https://explore.openaire.eu/search/publication?pid=10.1016/j.neuropharm.2018.05.018 View Source
